molecular formula C19H20N2O3 B2760477 7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one CAS No. 2034420-90-9

7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one

Cat. No.: B2760477
CAS No.: 2034420-90-9
M. Wt: 324.38
InChI Key: GMXNNJKJXULIOM-UHFFFAOYSA-N
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Description

“7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” is a complex organic compound that belongs to the class of indolizines. Indolizines are known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” typically involves multi-step organic reactions. The starting materials might include methoxy-substituted aromatic compounds and tetrahydroisoquinoline derivatives. Common synthetic routes could involve:

    Condensation reactions: Combining the methoxy-substituted aromatic compound with a suitable carbonyl compound.

    Cyclization reactions: Forming the indolizine ring through intramolecular cyclization.

    Functional group modifications: Introducing the methoxy and carbonyl groups through selective reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and pressure control: Maintaining optimal conditions for each reaction step.

    Purification techniques: Employing chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

“7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” could have various applications in scientific research, including:

    Chemistry: Studying its reactivity and synthesis of derivatives.

    Biology: Investigating its potential as a bioactive molecule.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique properties in material science or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway involvement: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Indolizine derivatives: Compounds with similar indolizine core structures.

    Tetrahydroisoquinoline derivatives: Compounds with the tetrahydroisoquinoline moiety.

Uniqueness

“7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” stands out due to its specific substitution pattern and the combination of functional groups, which may impart unique chemical and biological properties.

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methoxy-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-16-11-17(22)21-9-4-7-15(21)18(16)19(23)20-10-8-13-5-2-3-6-14(13)12-20/h2-3,5-6,11H,4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXNNJKJXULIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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